Cas no 2229085-61-2 (3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol)
3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol
- 3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol
- 2229085-61-2
- EN300-1824565
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- Inchi: 1S/C10H11FN2O3/c11-8-2-1-3-9(13(15)16)7(8)4-10(14)5-12-6-10/h1-3,12,14H,4-6H2
- InChI Key: ABQVQLIFCFMUAB-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1CC1(CNC1)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 226.07537038g/mol
- Monoisotopic Mass: 226.07537038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 78.1Ų
3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1824565-0.05g |
3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol |
2229085-61-2 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1824565-0.1g |
3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol |
2229085-61-2 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1824565-0.25g |
3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol |
2229085-61-2 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1824565-0.5g |
3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol |
2229085-61-2 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1824565-1.0g |
3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol |
2229085-61-2 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1824565-2.5g |
3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol |
2229085-61-2 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1824565-5.0g |
3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol |
2229085-61-2 | 5g |
$3520.0 | 2023-06-01 | ||
| Enamine | EN300-1824565-10.0g |
3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol |
2229085-61-2 | 10g |
$5221.0 | 2023-06-01 | ||
| Enamine | EN300-1824565-1g |
3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol |
2229085-61-2 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1824565-5g |
3-[(2-fluoro-6-nitrophenyl)methyl]azetidin-3-ol |
2229085-61-2 | 5g |
$3520.0 | 2023-09-19 |
3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol
Comprehensive Overview of 3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol (CAS No. 2229085-61-2)
3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol (CAS No. 2229085-61-2) is a fluorinated nitrophenyl derivative with a unique azetidine backbone, attracting significant attention in pharmaceutical and agrochemical research. Its structural features, including the fluoro and nitro substituents, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzyme inhibition and receptor modulation. The compound's azetidin-3-ol core is notable for its conformational rigidity, which enhances binding affinity in molecular interactions.
In recent years, the demand for fluorinated compounds like 3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol has surged due to their metabolic stability and lipophilicity, critical for improving drug bioavailability. A growing trend in AI-driven drug design has further highlighted its utility, with computational models predicting its efficacy in kinase inhibitors and GPCR-targeted therapies. Users frequently search for terms such as "fluoro-nitrophenyl derivatives applications" or "azetidine-based drug candidates," reflecting its relevance in modern medicinal chemistry.
The synthesis of CAS No. 2229085-61-2 involves multi-step organic reactions, including nucleophilic substitution and reduction, to introduce the methylazetidin-3-ol moiety. Analytical techniques like HPLC and NMR are essential for purity validation, a topic often queried in academic forums. Environmental and safety considerations are also prominent, with searches like "green synthesis of fluorinated azetidines" gaining traction. This aligns with the industry's shift toward sustainable chemistry practices.
Beyond pharmaceuticals, 3-(2-fluoro-6-nitrophenyl)methylazetidin-3-ol shows promise in material science, particularly in designing photoactive polymers and liquid crystals. Its nitro group enables light-sensitive applications, while the fluoro substituent enhances thermal stability. Such interdisciplinary applications address common search queries like "nitrophenyl compounds in optoelectronics," bridging chemistry and engineering fields.
In summary, CAS No. 2229085-61-2 exemplifies the convergence of synthetic innovation and applied research. Its adaptability to high-throughput screening and fragment-based drug discovery ensures its continued prominence. As interest grows in precision medicine and smart materials, this compound is poised to remain a focal point in scientific discourse.
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